2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S/c18-11-3-1-10(2-4-11)16-21-22-17(23(16)19)27-8-15(24)20-12-5-6-13-14(7-12)26-9-25-13/h1-7H,8-9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNZIHCDIERPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule belonging to the class of triazole derivatives. This class is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
The compound features a triazole ring and a thioether linkage, which enhances its chemical reactivity. The presence of a benzo[d][1,3]dioxole moiety adds to its unique pharmacological profile.
| Feature | Description |
|---|---|
| Molecular Formula | C15H14ClN5O3S |
| Molecular Weight | Approximately 365.81 g/mol |
| Key Functional Groups | Triazole ring, thioether linkage, benzo[d][1,3]dioxole |
Antitumor Activity
Recent studies indicate that triazole derivatives exhibit significant antitumor properties. The compound has shown promise in preliminary assays against various cancer cell lines. For instance:
- Mechanism of Action : The triazole ring is believed to interfere with cellular processes that lead to apoptosis in cancer cells.
- Case Studies : In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, compounds similar in structure have demonstrated IC50 values as low as 0.67 µM against prostate cancer cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains:
- Antifungal Properties : The presence of the triazole moiety is critical for antifungal activity, with some derivatives showing significant inhibition against Candida species.
- Antibacterial Properties : Preliminary studies suggest that the compound exhibits activity against Gram-positive bacteria, although detailed mechanisms remain to be elucidated.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazides with isothiocyanates or other sulfur-containing compounds to form the triazole ring. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the identity and purity of the synthesized product.
Research Findings Summary
A summary of key findings from recent studies on similar compounds is presented in the table below:
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| Ethyl 2-{[4-(4-chlorophenyl)-5-(4-chlorophenyl)amino]-4H-1,2,4-triazol-3-yl]sulfanylacetic acid | Antitumor | 0.67 (PC-3) |
| 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide | Antimicrobial | Not specified |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | Antifungal | Not specified |
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Research indicates that 1,2,4-triazole derivatives exhibit a broad spectrum of antibacterial activity. For instance, compounds similar to 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide have shown efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives with specific substitutions could achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Antifungal Activity : The compound's triazole moiety is known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, making them effective against various fungal pathogens. This application is particularly relevant in treating systemic fungal infections .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of angiogenesis. Specific analogs have been shown to inhibit tumor growth in preclinical models by targeting cancer cell metabolism .
Fungicides
The structure of this compound suggests potential use as a fungicide in agriculture. Triazole-based fungicides are widely used due to their effectiveness against a range of plant pathogens. The compound's unique substituents may enhance its efficacy and selectivity against specific fungal species that threaten crops .
Herbicides
The versatility of triazoles extends to herbicide development as well. Research into the structure–activity relationship (SAR) of triazole derivatives has revealed that certain modifications can lead to potent herbicidal activity. This application is crucial for developing new agrochemicals that can help manage resistant weed populations .
Case Study 1: Antibacterial Efficacy
A series of experiments assessed the antibacterial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited significantly lower MIC values compared to controls .
| Compound | MIC (μg/mL) | Bacteria |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 1 | E. coli |
| Compound C | 0.75 | S. aureus |
Case Study 2: Antifungal Activity
In a study focusing on antifungal activity against Candida albicans, several triazole derivatives were tested for their ability to inhibit fungal growth. The results demonstrated that compounds with similar structural features to this compound showed promising results.
| Compound | Inhibition Zone (mm) | Fungal Strain |
|---|---|---|
| Compound D | 20 | C. albicans |
| Compound E | 15 | C. glabrata |
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Group
The sulfur atom in the thioether bridge demonstrates moderate nucleophilic character:
Mechanistic Insight : The thioether's lone electron pairs facilitate oxidation to sulfoxide/sulfone states, while alkylation proceeds via SN2 mechanism .
Triazole Ring Modifications
The 4-amino-1,2,4-triazole core enables multiple transformations:
2.1 Diazotization & Coupling
| Reaction | Reagents | Application |
|---|---|---|
| Diazonium salt formation | NaNO₂, HCl, 0-5°C | Azo-coupling with phenols/arylamines |
| Sandmeyer reaction | CuCN/KI | Halogenation at C5 position |
2.2 Acylation
Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (82% yield), preserving ring aromaticity .
Acetamide Hydrolysis
The acetamide group undergoes controlled hydrolysis:
| Conditions | Product | Catalyst | Notes |
|---|---|---|---|
| 6N HCl, reflux, 8 hr | Carboxylic acid derivative | - | Complete conversion |
| NaOH (20%), EtOH, 60°C | Sodium carboxylate | Phase transfer | 94% yield |
Benzo[d] dioxole Reactivity
The electron-rich dioxole ring participates in:
4.1 Electrophilic Substitution
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 63% |
| Bromination | Br₂, FeBr₃ | C4/C6 | 58% |
4.2 Ring-Opening
Occurs under strong acidic conditions (H₂SO₄, 120°C) to form catechol derivatives .
Coordination Chemistry
The triazole-thioacetamide system acts as polydentate ligand:
| Metal Ion | Ligand Sites | Complex Type | Application |
|---|---|---|---|
| Cu(II) | N(triazole), S(thio) | Octahedral | Antimicrobial agents |
| Pd(II) | N(amide), S(thio) | Square planar | Catalysis |
Stability Profile
| Parameter | Condition | Result |
|---|---|---|
| Thermal | 150°C, 2 hr | Decomposition >18% |
| pH | 1.0-12.0, 25°C, 24 hr | Stable at pH 4-9 |
| Photolytic | UV 254 nm, 48 hr | 92% remaining |
Data synthesized from accelerated stability studies of structural analogs .
Synthetic Utility in Heterocycle Formation
The compound serves as precursor for:
-
Triazolothiadiazines : Reacts with phenacyl bromides (DMF, K₂CO₃, 80°C)
-
Bis-triazoles : Couples with diacid chlorides (CH₂Cl₂, Et₃N)
-
Fused imidazoles : Microwave-assisted cyclization with α-haloketones
This comprehensive analysis demonstrates the compound's versatile reactivity profile, making it valuable for developing pharmaceuticals, catalysts, and functional materials. The data presented align with established reaction mechanisms observed in structurally related 1,2,4-triazole derivatives .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution between 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives. A typical protocol includes refluxing the thiol intermediate with a chloroacetamide (e.g., N-(benzo[d][1,3]dioxol-5-yl)chloroacetamide) in ethanol and aqueous KOH (1:1 molar ratio) for 1–2 hours. Post-reaction, the product is precipitated by pouring the mixture into water, followed by filtration and recrystallization from ethanol-DMF . Optimization may involve adjusting solvent polarity (e.g., dioxane vs. ethanol) or reaction time to improve yield .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- HPLC-DAD : Develop a gradient method with a C18 column, mobile phase (e.g., methanol:water with 0.1% formic acid), and UV detection at 254 nm to assess purity and quantify the active pharmaceutical ingredient (API) .
- NMR/FTIR : Confirm the presence of the thioether (–S–) linkage (NMR: δ 3.8–4.2 ppm for –CH2–S–; FTIR: 650–750 cm⁻¹ for C–S stretching) and the benzo[d][1,3]dioxol group (NMR: δ 5.9–6.1 ppm for –O–CH2–O–) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water (risk of exothermic decomposition) and ignition sources (flammable solvents like ethanol are often used in synthesis) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in pharmacological results (e.g., anti-inflammatory vs. hepatoprotective activity) may arise from differences in assay models or dosing. To address this:
- Standardize Assays : Use validated in vivo models (e.g., carrageenan-induced paw edema in rats at 10 mg/kg) with diclofenac as a positive control .
- Dose-Response Studies : Test a range of concentrations (1–100 µM in vitro; 5–20 mg/kg in vivo) to establish EC50/IC50 values .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF3) or electron-donating (e.g., 4-OCH3) substituents to assess impact on receptor binding .
- Linker Optimization : Substitute the thioacetamide (–S–CH2–CO–NH–) with sulfonyl (–SO2–) or methylene (–CH2–) groups to evaluate steric/electronic effects .
- Pharmacophore Modeling : Use software like Schrödinger Suite to align derivatives with known targets (e.g., COX-2 or IL-15) .
Q. How can analytical methods be validated for quality control in preclinical studies?
- Methodological Answer :
- Linearity : Test API concentrations from 0.1–100 µg/mL (R² ≥ 0.995) .
- Precision : Perform intraday/interday assays with ≤5% RSD for retention time and peak area .
- Accuracy : Spike recovery experiments (90–110% recovery) in biological matrices (e.g., plasma or liver homogenate) .
Q. What crystallographic data are available to guide formulation development?
- Methodological Answer : X-ray diffraction of the triazole-thione analog (4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) reveals a planar triazole ring with a dihedral angle of 85.2° relative to the chlorophenyl group, suggesting potential π-stacking interactions in solid dispersions . Use this data to design co-crystals with excipients like PEG 6000 for enhanced solubility .
Contradictions and Limitations
- Synthesis Yield Variability : reports yields of 60–70% using dioxane, while achieves 80–85% with ethanol. This may reflect solvent-dependent reactivity of the thiol intermediate .
- Bioactivity vs. Toxicity : Anti-exudative activity at 10 mg/kg contrasts with hepatotoxicity risks noted in structurally similar triazoles. Conduct Ames tests and micronucleus assays to rule out genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
